Fmoc-O-methyl-D-Ser
Overview
Description
Fmoc-O-methyl-D-Ser: is a derivative of the amino acid serine, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a methyl group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The Fmoc group is particularly advantageous as it can be removed using a base, typically piperidine, without affecting other protecting groups that may be present.
Scientific Research Applications
Chemistry: Fmoc-O-methyl-D-Ser is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of deprotection make it a valuable tool in the construction of complex peptide sequences.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based therapeutics. Its incorporation into peptide drugs can enhance stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and diagnostic agents. It is also used in the production of peptide-based materials for various applications.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of Fmoc-O-methyl-D-Ser, also known as 9-Fluorenylmethoxycarbonyl-O-methyl-D-Serine, is the amino group of an amino acid during peptide synthesis . The role of this compound is to protect the amino group during the synthesis process, preventing it from reacting with other groups and allowing for the controlled formation of peptide bonds .
Mode of Action
Fmoc-O-methyl-D-Serine operates by attaching to the amino group of an amino acid, forming a carbamate . This attachment is facilitated by the reaction of the amino group with fluorenylmethyloxycarbonyl chloride . The 9-Fluorenylmethoxycarbonyl group is base-labile, meaning it can be removed by a base . This allows for the controlled removal of the protecting group when desired, such as after the formation of a peptide bond .
Biochemical Pathways
The use of Fmoc-O-methyl-D-Serine is integral to the process of solid-phase peptide synthesis (SPPS) . In this process, the amino acid is attached to a solid support, and the Fmoc group is used to protect the amino group during the formation of peptide bonds . Once the peptide bond is formed, the Fmoc group can be removed, allowing for the next amino acid to be added . This process is repeated until the desired peptide sequence is achieved .
Pharmacokinetics
It’s worth noting that the fmoc group is readily removed by base, particularly secondary amines . This property is crucial for its role in peptide synthesis, as it allows for the controlled removal of the protecting group.
Result of Action
The result of the action of Fmoc-O-methyl-D-Serine is the successful synthesis of peptides with the desired sequence . By protecting the amino group during peptide bond formation, this compound allows for the controlled assembly of amino acids into peptides . After the peptide bond is formed, the Fmoc group can be removed, allowing for the next amino acid to be added .
Action Environment
The action of Fmoc-O-methyl-D-Serine is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed by a base . Therefore, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction of the amino group with fluorenylmethyloxycarbonyl chloride to form the Fmoc-protected amino acid is typically carried out in an organic solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-O-methyl-D-Ser typically involves the protection of the amino group of D-serine with the Fmoc group, followed by methylation of the hydroxyl group. The Fmoc group can be introduced using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The hydroxyl group is then methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, resulting in the free amino group.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions, particularly when activated by methylation.
Coupling Reactions: Fmoc-O-methyl-D-Ser can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc removal.
Methylation: Methyl iodide and potassium carbonate in an aprotic solvent like acetone.
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and activators like hydroxybenzotriazole (HOBt) are used for peptide coupling.
Major Products:
Deprotection: Free amino group of D-serine.
Methylation: Methylated hydroxyl group.
Coupling: Peptide chains with this compound incorporated.
Comparison with Similar Compounds
Fmoc-D-Ser: Similar to Fmoc-O-methyl-D-Ser but without the methylation of the hydroxyl group.
Fmoc-L-Ser: The L-isomer of Fmoc-D-Ser, used in the synthesis of peptides with L-amino acids.
Boc-O-methyl-D-Ser: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Uniqueness: this compound is unique due to the combination of the Fmoc protecting group and the methylated hydroxyl group. This combination provides enhanced stability and specific reactivity, making it particularly useful in the synthesis of peptides with unique properties and functions.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWAFELGMGZCHL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601208514 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279032-69-7 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279032-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-methyl-D-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601208514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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